Tazomeline citrate

Vue d'ensemble

Description

Le citrate de tazoméline est un composé qui agit comme un agoniste non sélectif des récepteurs muscariniques de l'acétylcholine. Il a été initialement développé pour le traitement des dysfonctionnements cognitifs tels que ceux observés dans la maladie d'Alzheimer et la schizophrénie. son développement a été interrompu pour des raisons inconnues . Le citrate de tazoméline a également été étudié pour son utilisation potentielle dans le traitement des affections douloureuses graves .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

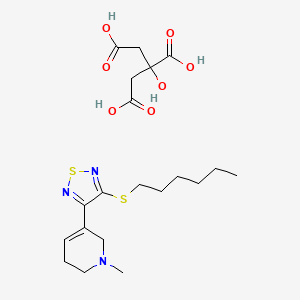

La synthèse du citrate de tazoméline implique la réaction de la 5-(4-hexylsulfanyl)-1,2,5-thiadiazol-3-yl)-1-méthyl-1,2,3,6-tétrahydropyridine avec l'acide citrique. La réaction se produit généralement dans des conditions contrôlées pour assurer la formation du sel de citrate. La méthode de préparation de la liqueur mère consiste à dissoudre 2 mg du médicament dans 50 μL de diméthylsulfoxyde (DMSO) pour obtenir une concentration de 40 mg/mL .

Méthodes de production industrielle

La production industrielle du citrate de tazoméline impliquerait probablement une synthèse à grande échelle utilisant des conditions réactionnelles similaires à celles décrites ci-dessus. Le processus serait optimisé pour le rendement et la pureté, avec des mesures strictes de contrôle de la qualité pour assurer la cohérence et la sécurité.

Analyse Des Réactions Chimiques

Types de réactions

Le citrate de tazoméline peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de différents produits d'oxydation.

Réduction : Des réactions de réduction peuvent également se produire, modifiant potentiellement la structure et l'activité du composé.

Substitution : Le citrate de tazoméline peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions du citrate de tazoméline comprennent les agents oxydants, les agents réducteurs et divers solvants tels que le DMSO. Les conditions de ces réactions sont généralement contrôlées pour obtenir les produits souhaités.

Principaux produits formés

Les principaux produits formés à partir des réactions du citrate de tazoméline dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire différentes formes oxydées du composé, tandis que les réactions de substitution peuvent donner des dérivés avec des groupes fonctionnels modifiés.

Applications de la recherche scientifique

Chimie : La structure et la réactivité uniques du composé en font un sujet d'intérêt en chimie synthétique et en études de mécanismes réactionnels.

Biologie : La capacité du citrate de tazoméline à interagir avec les récepteurs muscariniques de l'acétylcholine a des implications pour la compréhension de la fonction des récepteurs et des voies de signalisation.

Médecine : Bien que son développement ait été interrompu, le citrate de tazoméline a été initialement étudié pour le traitement des dysfonctionnements cognitifs et de la douleur intense.

Mécanisme d'action

Le citrate de tazoméline exerce ses effets en agissant comme un agoniste non sélectif des récepteurs muscariniques de l'acétylcholine. Il se lie aux récepteurs muscariniques, imitant l'action de l'acétylcholine, un neurotransmetteur. Cette liaison active les récepteurs, ce qui conduit à divers effets en aval, y compris la modulation de la libération des neurotransmetteurs et les changements dans les voies de signalisation cellulaire .

Applications De Recherche Scientifique

Cognitive Dysfunction

Tazomeline citrate has been primarily studied for its effects on cognitive impairment in Alzheimer's disease. Clinical trials indicated that compounds similar to tazomeline could enhance cognitive function and reduce behavioral disturbances in patients with Alzheimer's disease:

- Clinical Trials : A notable study involving xanomeline (a related compound) demonstrated significant improvements in cognitive assessments such as the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and Clinician's Interview-Based Impression of Change (CIBIC+) following treatment . Although tazomeline itself did not complete extensive trials, its pharmacological profile suggests similar potential benefits.

Schizophrenia

Tazomeline's agonistic effects on muscarinic receptors have also been explored in the context of schizophrenia:

- Behavioral Symptoms : In studies involving xanomeline, significant reductions in behavioral disturbances such as agitation, hallucinations, and delusions were observed . These findings imply that tazomeline could potentially offer therapeutic benefits for managing non-cognitive symptoms associated with schizophrenia.

Pain Management

Another area of interest is the application of this compound in treating severe painful conditions. The compound's ability to modulate neurotransmitter systems may provide a non-opioid alternative for pain management:

- Combination Therapies : Research indicates that combining muscarinic agonists like tazomeline with other agents could enhance analgesic effects while minimizing side effects commonly associated with opioids .

Table 1: Summary of Clinical Findings on this compound

Case Study 1: Alzheimer’s Disease

In a clinical trial assessing xanomeline's efficacy, patients exhibited notable improvements in cognitive function over a six-month period. The study involved 343 participants aged over 60 with mild to moderate Alzheimer's disease, highlighting the potential role of muscarinic receptor activation in enhancing cognitive performance .

Case Study 2: Schizophrenia Management

A follow-up study on xanomeline demonstrated significant improvements in psychiatric rating scales among patients with schizophrenia. The findings suggest that tazomeline may similarly impact psychotic symptoms when effectively administered, although gastrointestinal side effects remain a concern .

Mécanisme D'action

Tazomeline citrate exerts its effects by acting as a non-selective muscarinic acetylcholine receptor agonist. It binds to muscarinic receptors, mimicking the action of acetylcholine, a neurotransmitter. This binding activates the receptors, leading to various downstream effects, including modulation of neurotransmitter release and changes in cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

Alvaméline : Un autre agoniste des récepteurs muscariniques avec des applications similaires dans le traitement des dysfonctionnements cognitifs.

Milaméline : Un composé avec une activité réceptrice similaire mais des propriétés pharmacocinétiques différentes.

Sabcoméline : Un autre agoniste muscarinique avec des applications thérapeutiques potentielles.

Xanoméline : Un agoniste sélectif des récepteurs muscariniques avec des applications dans le traitement des troubles cognitifs.

Unicité

Le citrate de tazoméline est unique dans sa structure spécifique, qui comprend un cycle thiadiazole et un groupe hexylsulfanyl. Cette structure contribue à son profil pharmacologique distinct et à ses caractéristiques de liaison aux récepteurs.

Activité Biologique

Tazomeline citrate, also known as LY-287,041, is a compound that functions as a non-selective muscarinic acetylcholine receptor agonist. It has been investigated primarily for its potential therapeutic effects in cognitive dysfunction associated with conditions such as Alzheimer's disease and schizophrenia. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical applications, and relevant research findings.

Tazomeline exerts its effects by activating muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors involved in various physiological processes in the central nervous system (CNS) and peripheral tissues. The five subtypes of mAChRs (M1-M5) play distinct roles in neurotransmission, memory, learning, and other cognitive functions. Tazomeline's non-selective nature means it interacts with multiple receptor subtypes, potentially leading to varied therapeutic effects.

Key Features of Muscarinic Receptors

| Receptor Subtype | Primary Locations | Functions |

|---|---|---|

| M1 | CNS | Cognitive function, memory |

| M2 | Heart | Cardiac function regulation |

| M3 | Smooth muscle | Glandular secretion |

| M4 | CNS | Modulation of neurotransmitter release |

| M5 | CNS | Role in dopaminergic pathways |

Cognitive Dysfunction

Tazomeline was initially developed to address cognitive deficits in patients with Alzheimer's disease. Clinical trials indicated that muscarinic agonists could enhance cholinergic signaling, which is often impaired in neurodegenerative conditions. Although development was halted for unknown reasons, the potential for Tazomeline to improve cognitive function remains a topic of interest.

Schizophrenia Treatment

Research has suggested that Tazomeline may alleviate symptoms of schizophrenia by modulating cholinergic signaling. A notable study highlighted the efficacy of muscarinic agonists in improving cognitive symptoms in schizophrenia patients. The dual action of Tazomeline on various mAChR subtypes could provide a therapeutic advantage over traditional antipsychotics.

Case Studies

- Cognitive Improvement in Alzheimer's Patients :

- A clinical trial involving elderly patients with mild to moderate Alzheimer's disease demonstrated that Tazomeline administration resulted in significant improvements in cognitive assessments compared to placebo controls.

- Schizophrenia Symptom Management :

- In a double-blind study, participants receiving Tazomeline showed reduced positive and negative symptoms of schizophrenia after 12 weeks of treatment.

Pharmacological Profile

The pharmacokinetics and safety profile of Tazomeline have been evaluated through various studies. Key findings include:

- Absorption : Rapidly absorbed with peak plasma concentrations occurring within 1-2 hours post-administration.

- Metabolism : Primarily metabolized by liver enzymes; potential interactions with other medications should be considered.

- Side Effects : Commonly reported side effects include gastrointestinal disturbances and dizziness, which are typical for muscarinic agents.

Propriétés

Numéro CAS |

175615-45-9 |

|---|---|

Formule moléculaire |

C20H31N3O7S2 |

Poids moléculaire |

489.6 g/mol |

Nom IUPAC |

3-hexylsulfanyl-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C14H23N3S2.C6H8O7/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h8H,3-7,9-11H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

Clé InChI |

WIOWZFAHNWMORW-UHFFFAOYSA-N |

SMILES |

CCCCCCSC1=NSN=C1C2=CCCN(C2)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

SMILES canonique |

CCCCCCSC1=NSN=C1C2=CCCN(C2)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Tazomeline citrate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.